

Technical Guide: Trifluoromethanesulfinyl Chloride ()

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Compound of Interest

Compound Name: Trifluoromethanesulfinyl Chloride

CAS No.: 20621-29-8

Cat. No.: B110753

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CAS Number: 20621-29-8[1][2]

Executive Summary & Critical Distinction

Trifluoromethanesulfinyl chloride (

) is a highly reactive, electrophilic organofluorine reagent used primarily to introduce the trifluoromethylsulfinyl (

) moiety into organic scaffolds.[1][2][3]

CRITICAL WARNING: This compound is frequently confused with its oxidized analog, Trifluoromethanesulfonyl chloride (

, CAS 421-83-0, "Triflyl chloride").

- CAS 20621-29-8 (

): Oxidation State S(IV). Used for sulfinylation and as a radical

source.[1][4] Unstable; prone to disproportionation.

- CAS 421-83-0 (

): Oxidation State S(VI). Used for sulfonylation (triflates) and chlorination.[4][5] Stable.

Researchers must verify the oxidation state of the sulfur atom required for their specific pathway. Mistaking these reagents will lead to failed synthesis or hazardous unexpected reactivity.

Physicochemical Profile

is a volatile, moisture-sensitive liquid.^[6]^[7] Its handling requires strict anhydrous conditions to prevent hydrolysis into hydrofluoric acid (HF), HCl, and

Property	Data	Notes
Formula		
Molecular Weight	152.52 g/mol	
Appearance	Colorless to pale yellow fuming liquid	
Boiling Point	~30–35 °C (Est.)	Highly volatile. ^[6] Often distilled directly from reaction mixtures.
Density	~1.85 g/cm ³ (Predicted)	Denser than most organic solvents.
Solubility	, , THF, Ether	Reacts violently with water/alcohols.
Stability	Low	Prone to disproportionation into and

Synthetic Utility & Mechanistic Insight

The utility of

stems from its ambiphilic nature and its ability to access multiple reactive intermediates.

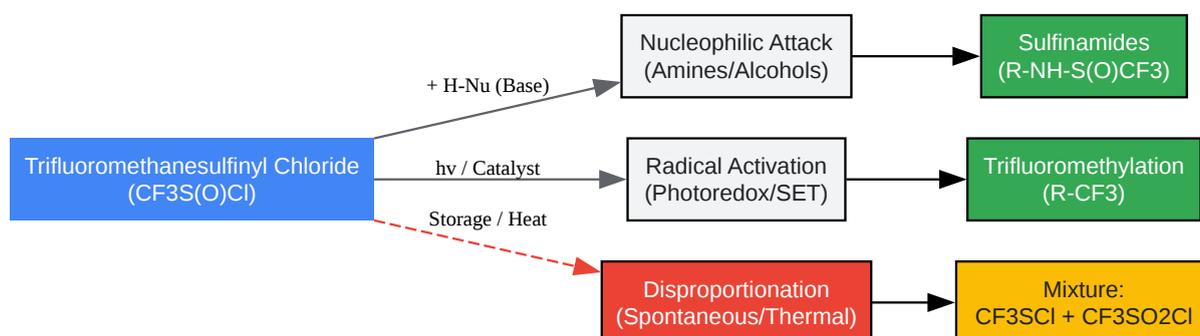
Mechanistic Pathways

The reagent operates through three distinct mechanistic manifolds depending on the reaction conditions (solvent, catalyst, temperature):

- Electrophilic Trifluoromethylsulfinylation:
 - Mechanism: Nucleophilic attack (by amines, alcohols, thiols) on the S(IV) center, followed by chloride elimination.
 - Product: Sulfinamides (), Sulfinates ().
 - Key Driver: The high electronegativity of the group makes the sulfur atom exceptionally electrophilic.
- Radical Trifluoromethylation:
 - Mechanism: Homolytic cleavage of the S-Cl or C-S bond, often triggered by photocatalysis or radical initiators.
 - Product: Trifluoromethylated arenes or alkenes.
 - Insight: Acts as a "reservoir" for radicals in the presence of single-electron transfer (SET) catalysts.
- Disproportionation (The "Hidden" Pathway):
 - Mechanism:
 - Impact: Without controlled storage, the reagent degrades into a sulfenyl chloride (source of) and a sulfonyl chloride (source of)

). This is often exploited intentionally in "bifunctional" catalysis but is detrimental if pure sulfinylation is desired.

Reactivity Map (Graphviz Visualization)



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Figure 1: Mechanistic divergence of **Trifluoromethanesulfinyl chloride**. Note the spontaneous disproportionation pathway (red) which generates impurities if not managed.

Experimental Protocols

Protocol A: Synthesis of the Reagent ()

Rationale: Commercial supplies are often degraded. Fresh preparation is recommended for sensitive applications. This method utilizes the reaction between sodium trifluoromethanesulfinate (Langlois Reagent) and thionyl chloride.

Materials:

- Sodium trifluoromethanesulfinate (, Langlois Reagent)
- Thionyl chloride (, Excess)
- Catalytic DMF (Optional, for activation)

Step-by-Step Procedure:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head connected to a receiving flask cooled in a dry ice/acetone bath (-78°C).
- Charging: Add Thionyl chloride (3.0 equiv) to the flask. Cool to 0°C under an Argon atmosphere.
- Addition: Add Sodium trifluoromethanesulfinate (1.0 equiv) portion-wise as a solid (or as a suspension in minimal inert solvent if necessary, though neat is preferred).
 - Caution: Evolution of gas. Ensure proper venting through a scrubber.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. The white solid () will convert to NaCl (precipitate).
- Isolation: Gently heat the reaction flask (oil bath ~40–50°C). The product (, bp ~30–35°C) will distill over.
 - Note: Thionyl chloride boils at 76°C. Careful temperature control is required to distill the product while leaving the excess behind.
- Storage: Store the collected distillate immediately at -20°C or lower in a Teflon-sealed container.

Protocol B: Trifluoromethylsulfonylation of Primary Amines

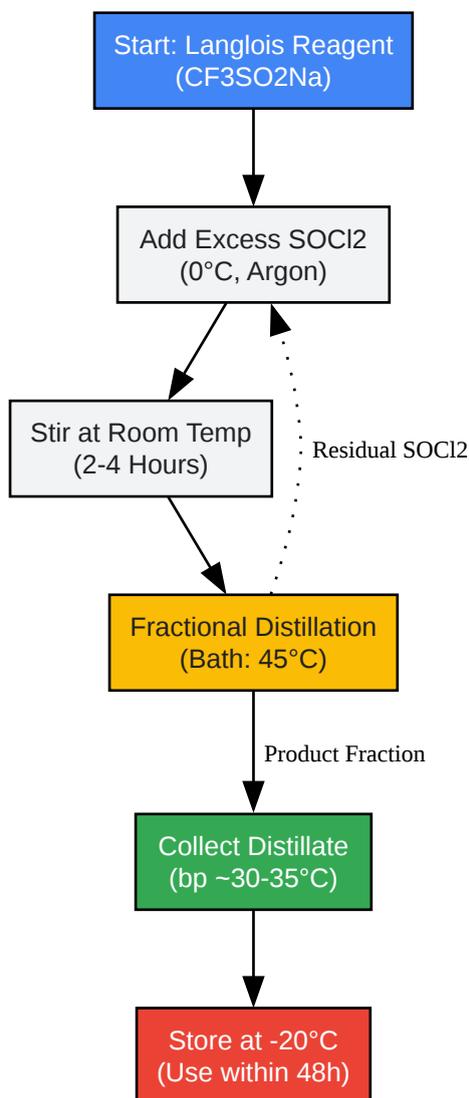
Rationale: This protocol synthesizes trifluoromethanesulfinamides, which are bioisosteres of sulfonamides but with distinct H-bonding and lipophilicity profiles.

Reaction:

Step-by-Step Procedure:

- Preparation: In a flame-dried Schlenk flask, dissolve the primary amine (1.0 mmol) and dry Triethylamine (, 1.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL).
- Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Crucial: Low temperature prevents over-reaction and decomposition of the reagent.
- Addition: Add (1.1 mmol, freshly prepared or commercial) dropwise via syringe.
 - Visual Cue: White precipitate (amine salt) will form immediately.
- Completion: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.
- Work-up: Quench with cold water. Extract with DCM (mL). Wash combined organics with brine, dry over , and concentrate carefully (product may be volatile).
- Purification: Flash column chromatography (Silica gel). Note: Sulfinamides are generally stable on silica but avoid acidic eluents.

Synthesis Workflow Diagram



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Figure 2: Operational workflow for the synthesis and isolation of **Trifluoromethanesulfinyl chloride**.

Safety & Handling Guidelines

- Corrosivity:

hydrolyzes rapidly to release HF (Hydrofluoric acid) and HCl. All manipulations must be performed in a functioning fume hood.

- Glassware: Glassware can be etched by HF over time. For long-term storage or reactions involving high concentrations, use PTFE (Teflon) or PFA vessels.

- PPE: Standard lab coat and goggles are insufficient. Double nitrile gloves or specific chemical-resistant gloves are required. Calcium gluconate gel must be available in the lab in case of HF exposure.
- Waste Disposal: Quench excess reagent slowly into a stirred solution of saturated Sodium Bicarbonate () and ice. Do not pour directly into water.

References

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